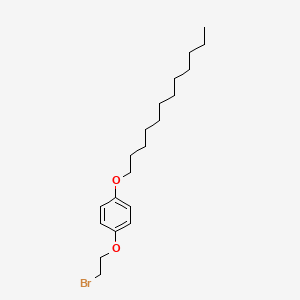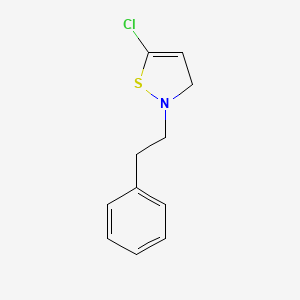![molecular formula C15H9FINS B12601421 N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide CAS No. 647025-73-8](/img/structure/B12601421.png)
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is a complex organic compound characterized by the presence of fluorine, iodine, and a phenylethynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves multiple steps, starting with the preparation of the phenylethynyl precursor. The key steps include:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Thioamide Formation: The final step involves the conversion of the intermediate compound to the thioamide using a suitable thioamide reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with specific molecular targets and pathways. The phenylethynyl group can facilitate binding to certain enzymes or receptors, while the thioamide group may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological activities and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Fluoro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide
- 2-Phenyl-3-substituted furo/thieno[2,3-b]quinoxalines
Uniqueness
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide stands out due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and binding properties. The phenylethynyl group also adds to its uniqueness by providing a rigid and planar structure that can interact with various molecular targets in a specific manner.
Properties
CAS No. |
647025-73-8 |
|---|---|
Molecular Formula |
C15H9FINS |
Molecular Weight |
381.21 g/mol |
IUPAC Name |
N-[4-fluoro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide |
InChI |
InChI=1S/C15H9FINS/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19) |
InChI Key |
XEJKJKRGVXJLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)F)NC=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)
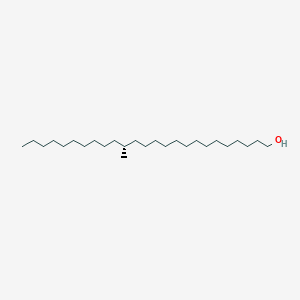
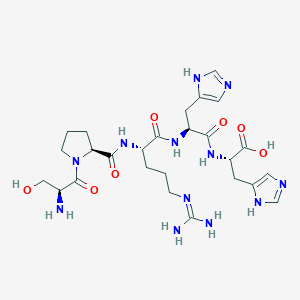
![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
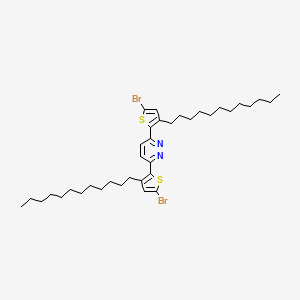
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)

![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
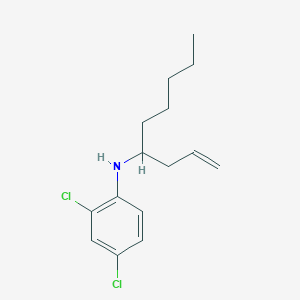
![(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone](/img/structure/B12601427.png)
